3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of three methoxy groups attached to a benzamide core, along with a benzimidazole moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 2-(propan-2-yl)-1H-benzimidazole in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce amines .
Scientific Research Applications
3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the benzimidazole moiety.
3,4,5-Trimethoxyphenyl-β-aminopropane: Contains the trimethoxyphenyl group but has a different functional group attached.
Uniqueness
3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the trimethoxybenzamide and benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its anti-cancer properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
Property | Value |
---|---|
Molecular Formula | C30H35N3O4 |
Molecular Weight | 501.6 g/mol |
IUPAC Name | This compound |
InChI Key | PMROJYRHYRZIFO-UHFFFAOYSA-N |
The primary mechanism through which this compound exerts its biological effects involves its interaction with tubulin. By binding to the colchicine site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to other known tubulin inhibitors like colchicine and combretastatin.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable studies include:
-
Cytotoxicity Assays : In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines, including MGC-803 (human gastric cancer) and MCF-7 (human breast cancer). The IC50 values were found to be in the micromolar range, indicating potent antiproliferative activity.
Cell Line IC50 (μM) MGC-803 20.47 ± 2.07 MCF-7 43.42 ± 3.56 HepG-2 35.45 ± 2.03 MFC 23.47 ± 3.59 - Flow Cytometry Analysis : Flow cytometry results indicated that treatment with this compound led to cell cycle arrest in the G1 phase and induced apoptosis in a dose-dependent manner.
- In Vivo Studies : Animal model studies have further confirmed its efficacy in inhibiting tumor growth, supporting its potential as a therapeutic agent.
Comparative Studies
When compared to other compounds with similar mechanisms of action, such as colchicine and podophyllotoxin, this compound demonstrates unique properties due to its specific structural features:
Compound | Mechanism of Action | Unique Features |
---|---|---|
3,4,5-trimethoxy-N-[...] | Tubulin polymerization inhibitor | Contains trimethoxyphenyl and benzimidazole moieties |
Colchicine | Tubulin polymerization inhibitor | Well-known but less selective |
Podophyllotoxin | Microtubule targeting agent | Higher toxicity profile |
Case Studies
Several case studies highlight the relevance of this compound in drug discovery:
- Study on Anti-Tumor Activity : A recent study synthesized a series of derivatives based on this compound and evaluated their anti-tumor activity using various assays. The results indicated that modifications to the benzamide structure could enhance potency while reducing toxicity.
- Mechanistic Insights : Another investigation focused on elucidating the binding interactions between the compound and tubulin using molecular docking studies, providing insights into its mechanism at a molecular level.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C20H23N3O4/c1-11(2)19-22-14-7-6-13(10-15(14)23-19)21-20(24)12-8-16(25-3)18(27-5)17(9-12)26-4/h6-11H,1-5H3,(H,21,24)(H,22,23) |
InChI Key |
JDXHZDXQPXSNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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